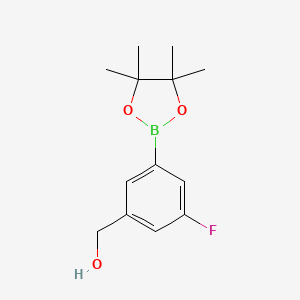

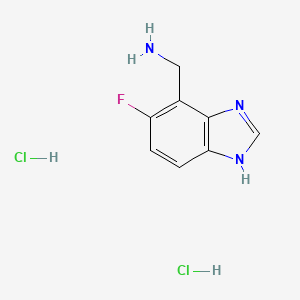

(3-Fluoro-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)fenil)metanol

Descripción general

Descripción

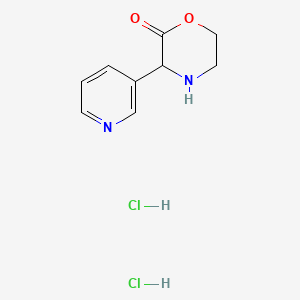

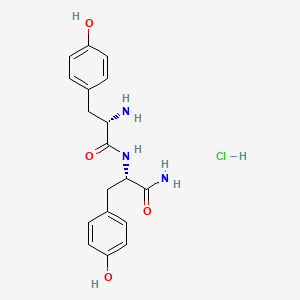

“(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol” is a chemical compound. It is often used in the preparation of pharmaceuticals and chemical intermediates . The compound is typically a colorless oily substance at room temperature .

Molecular Structure Analysis

The molecular structure of this compound can be determined using single crystal X-ray diffraction analysis . The bond lengths and bond angles obtained from the crystallographic analysis match the DFT optimized structure calculation results, and are within the normal range .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Aplicaciones Científicas De Investigación

Síntesis Orgánica

Este compuesto se utiliza como intermedio en la síntesis orgánica, particularmente en reacciones que requieren la formación de enlaces carbono-boro. Es instrumental en las reacciones de acoplamiento de Suzuki, que son fundamentales para la construcción de moléculas orgánicas complejas, incluidas las farmacéuticas y los polímeros .

Desarrollo de Medicamentos

Debido a su grupo éster de ácido bórico, este compuesto se puede utilizar en el desarrollo de inhibidores enzimáticos. Estos inhibidores son cruciales en el diseño de fármacos para el tratamiento de diversas enfermedades, incluido el cáncer .

Investigación Anticancerígena

Se ha descubierto que los derivados del ácido bórico, como nuestro compuesto de interés, inducen la apoptosis en las células cancerosas. Específicamente, han mostrado potencial en el tratamiento del cáncer de colon mediante la producción de especies reactivas de oxígeno altamente reactivas .

Sondas Fluorescentes

La estructura del compuesto permite que se utilice como sonda fluorescente. Esta aplicación es significativa para identificar y medir la presencia de sustancias biológicas y químicas, como el peróxido de hidrógeno, los sacáridos y las sustancias catecolamina .

Cristalografía

El compuesto se puede utilizar para formar cristales adecuados para estudios de difracción de rayos X. Estos estudios ayudan a comprender la estructura molecular y cristalina, lo cual es esencial para el diseño de materiales y fármacos .

Estudios de Teoría del Funcional de Densidad (DFT)

Los investigadores utilizan este compuesto en estudios DFT para predecir y comprender su estructura electrónica y sus propiedades. Estos estudios son fundamentales en la ciencia de los materiales y la química computacional para predecir el comportamiento de las moléculas .

Diseño de Inhibidores Enzimáticos

Como inhibidor enzimático, este compuesto puede diseñarse para dirigirse a enzimas específicas dentro de las vías biológicas. Esta especificidad es particularmente útil en el diseño de fármacos para la terapia dirigida .

Ligando para Complejos Metálicos

Finalmente, el compuesto puede actuar como un ligando para complejos metálicos. Esto es útil en la catálisis y el desarrollo de nuevos materiales con propiedades únicas .

Análisis Bioquímico

Biochemical Properties

(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and ligand binding. This compound interacts with enzymes such as kinases and proteases, where it can act as an inhibitor by binding to the active site and preventing substrate access. Additionally, it has been observed to interact with proteins involved in signal transduction pathways, potentially modulating their activity. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and coordination with the boron atom, which can form reversible covalent bonds with nucleophilic residues in proteins .

Cellular Effects

The effects of (3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways by modulating the activity of key signaling proteins. For instance, it can alter the phosphorylation status of proteins involved in the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism. Furthermore, (3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol has been reported to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function .

Molecular Mechanism

At the molecular level, (3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol exerts its effects through several mechanisms. One key mechanism involves the inhibition of enzyme activity by binding to the active site and forming reversible covalent bonds with catalytic residues. This binding can lead to conformational changes in the enzyme, reducing its activity. Additionally, the compound can interact with transcription factors, altering their ability to bind DNA and regulate gene expression. The presence of the fluorine atom enhances the compound’s ability to form hydrogen bonds, further stabilizing its interactions with biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular function. In vitro studies have demonstrated that the compound’s effects on cell viability and proliferation can be maintained for several days, while in vivo studies indicate that its effects can last for weeks .

Dosage Effects in Animal Models

The effects of (3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol vary with different dosages in animal models. At low doses, the compound has been shown to selectively inhibit target enzymes without causing significant toxicity. At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this dosage can lead to toxic outcomes. These findings highlight the importance of dose optimization in the therapeutic application of this compound .

Metabolic Pathways

(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its oxidation and subsequent conjugation with glucuronic acid. This metabolic process increases the compound’s solubility, allowing for its excretion via the kidneys. The compound can also influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, (3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance proteins (MRPs), which facilitate its uptake and efflux. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver and adipose tissue .

Subcellular Localization

The subcellular localization of (3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is critical for its activity and function. The compound has been found to localize in the cytoplasm, where it can interact with cytosolic enzymes and signaling proteins. Additionally, it can be transported into the nucleus, where it influences gene expression by interacting with transcription factors. Post-translational modifications, such as phosphorylation, can affect the compound’s localization and activity, directing it to specific cellular compartments .

Propiedades

IUPAC Name |

[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)10-5-9(8-16)6-11(15)7-10/h5-7,16H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFTKOQBWYWEFTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methanamine hydrochloride](/img/structure/B1450225.png)

![{2H-[1,3]dioxolo[4,5-c]pyridin-6-yl}methanamine dihydrochloride](/img/structure/B1450226.png)